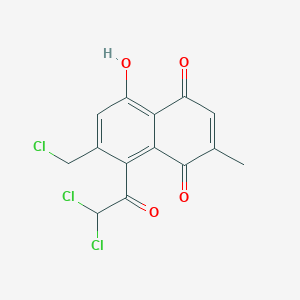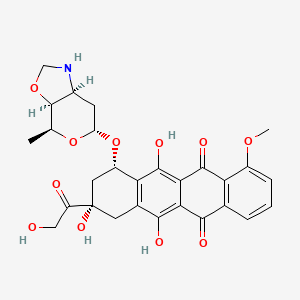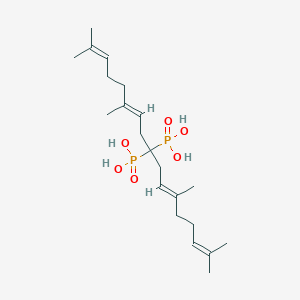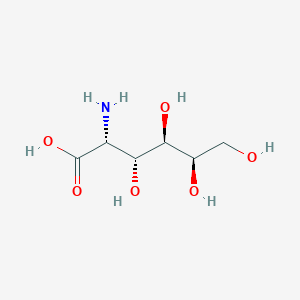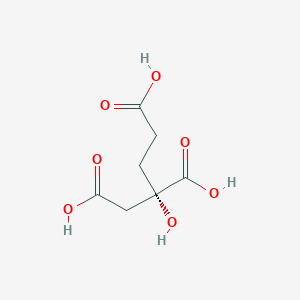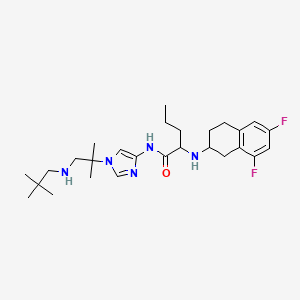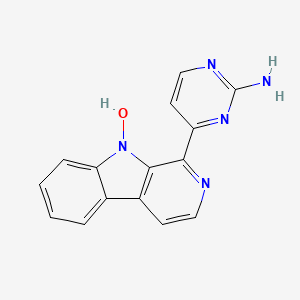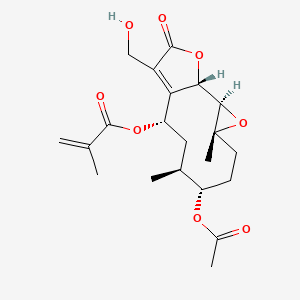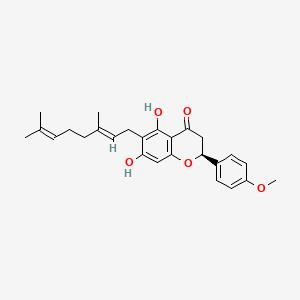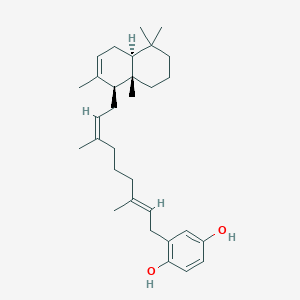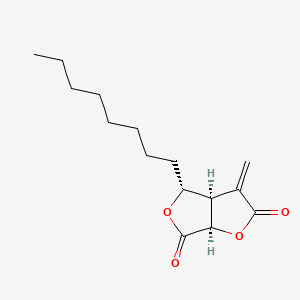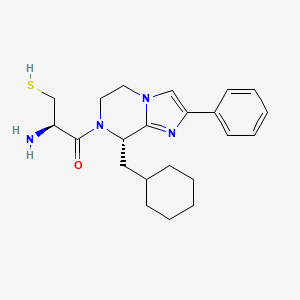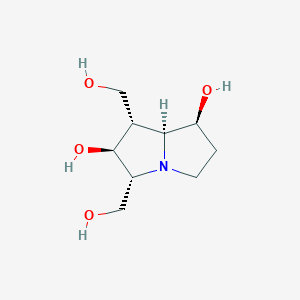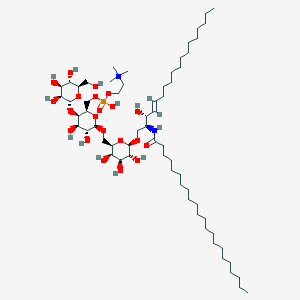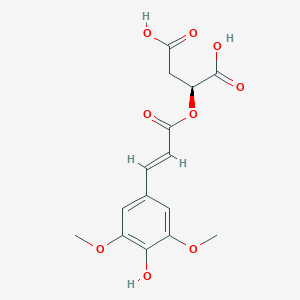
Sinapoyl malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-sinapoyl malate is a hydroxycinnamic acid.
Applications De Recherche Scientifique
Photoprotective Properties in Plants
- Ultraviolet Protection : Sinapoyl malate is a natural plant sunscreen molecule, providing protection against harmful ultraviolet radiation. Studies have demonstrated its ultrafast dynamics and effectiveness in deactivation via a trans-cis isomerization pathway, highlighting its potential as a UV photoprotector in sunscreen mixtures (Baker et al., 2020).
- Synthetic Pathways for Bio-Based Products : Research has developed sustainable synthetic pathways for sinapoyl-L-malate, aiming for its use in bio-based, safe, and natural skin products as a substitute for chemical filters in sunscreens. These methods also revealed its potential as photostable UV filters, antioxidants, and preservatives (Peyrot et al., 2020).
- Understanding UV-B Screening Mechanisms : Studies on sinapoyl malate's UV-B screening capabilities in plants have been conducted using ultraviolet spectroscopy. These investigations provide insights into the quantum mechanical features of its excited states, crucial for its role as a UV-B sunscreen (Dean et al., 2014).
Enzymatic and Molecular Studies
- Vacuolar Localization and Enzymatic Activities : Research has identified the vacuolar localization of 1-sinapolglucose: L-malate sinapoyltransferase in plant cells, which is crucial for the biosynthesis of sinapoyl-L-malate (Sharma & Strack, 1985).
- Phenylpropanoid Pathway Mutation Studies : Studies on Arabidopsis mutants deficient in phenylpropanoid ester 2-O-sinapoyl-L-malate have contributed to understanding the phenylpropanoid pathway and its impact on plant physiology (Chapple et al., 1992).
- Biochemical Characterization : The enzymatic synthesis and characterization of sinapoylglucose:malate sinapoyltransferase have been a focus of research, providing insights into the synthesis and function of sinapoyl-L-malate in plants (Gräwe et al., 1992).
Potential Industrial Applications
- Sustainable Synthesis for Antioxidant and Anti-UV Ingredients : Studies have focused on the sustainable synthesis of sinapate esters, highlighting their potential as antioxidant and anti-UV ingredients in cosmetics, plastics, and food/feed industries (Mention et al., 2020).
- Degradation and Safety Studies : Investigations into the degradation products of sinapoyl malate under UV irradiation have been conducted, assessing their potential use as photomolecular heaters in agriculture and evaluating their human and environmental safety (Vink et al., 2023).
Propriétés
Nom du produit |
Sinapoyl malate |
|---|---|
Formule moléculaire |
C15H16O9 |
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
(2S)-2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+/t11-/m0/s1 |
Clé InChI |
DUDGAPSRYCQPBG-UFFNRZRYSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O |
Synonymes |
2-O-sinapoyl-L-malate 2-O-sinapoylmalate sinapoyl malate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



